5-Bromoisoquinoline-1-carboxylic acid

Description

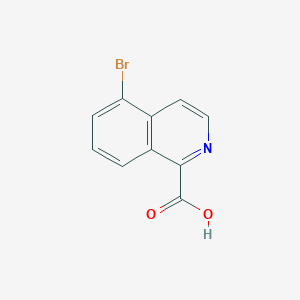

5-Bromoisoquinoline-1-carboxylic acid is a brominated isoquinoline derivative with a carboxylic acid functional group at the 1-position. It serves as a key intermediate in pharmaceutical synthesis and ligand design due to its structural versatility. Key properties include:

- Molecular formula: Reported as C₁₀H₆BrNO₂ (inferred from systematic nomenclature) or ambiguously as C₇H₄N₂O₂S₂ in some sources .

- Molecular weight: 226.05 g/mol (for CAS 1368250-42-3) or 252.07 g/mol (for CAS 1253654-73-7), depending on the source .

- CAS numbers: Discrepancies exist across literature, with CAS 1368250-42-3 and 1253654-73-7 both associated with this compound .

The compound’s bromine substituent enhances electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding, making it valuable in medicinal chemistry and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXXNDCVWRDKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745092 | |

| Record name | 5-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111311-65-9, 1253654-73-7 | |

| Record name | 5-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

5-Bromoisoquinoline-1-carboxylic acid serves as a crucial building block for synthesizing more complex organic compounds. It is utilized in creating pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity.

Biology

In biological studies, this compound is employed to investigate the effects of brominated isoquinolines on cellular processes and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool in biochemical research.

Medicine

The compound shows potential therapeutic applications, particularly in drug development targeting various diseases. Its interaction with specific molecular targets, such as enzymes or receptors, can lead to significant biological effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines.

- Enzyme Inhibition Studies: The compound has been used to study enzyme interactions, revealing insights into its potential as an inhibitor for certain biological pathways.

Mechanism of Action

The mechanism by which 5-Bromoisoquinoline-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromoisoquinoline-1-carboxylic acid with structurally related compounds, focusing on substituent positions, functional groups, and similarity scores derived from cheminformatics analyses :

Key Observations

- Core Structure Differences: Picolinic acid derivatives (e.g., 4-Bromo-3-methylpicolinic acid) exhibit lower similarity scores (0.82–0.86) due to their six-membered pyridine core, contrasting with the fused bicyclic isoquinoline system .

- Substituent Position Effects: Moving the bromine from C5 to C6 (as in 6-bromoisoquinoline-1-carboxylic acid) reduces similarity (0.74) by perturbing electronic properties critical for binding interactions .

- Functional Group Impact: The absence of bromine in isoquinoline-5-carboxylic acid lowers similarity (0.79), underscoring bromine’s role in modulating reactivity and steric bulk .

Notes on Data Consistency

- CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 1368250-42-3 vs. Cross-referencing with NMR or X-ray crystallography data is advised .

- Molecular Formula Ambiguity : The formula C₇H₄N₂O₂S₂ in one source may indicate a sulfonated derivative or a reporting error, necessitating verification .

Biological Activity

5-Bromoisoquinoline-1-carboxylic acid (BIQCA) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of BIQCA, drawing on various research studies and findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a bromine atom attached to the isoquinoline ring, along with a carboxylic acid functional group. This structure contributes to its unique chemical behavior and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that BIQCA exhibits notable anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells indicated that BIQCA can significantly reduce cell viability. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.

Table 1: Anticancer Activity of this compound

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 20 | Apoptosis induction |

| Study B | HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, BIQCA has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Membrane disruption |

| Escherichia coli | 30 µg/mL | Metabolic interference |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of BIQCA in pharmaceutical development:

- Study on Antitumor Activity : A study investigated the effect of BIQCA on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective treatment option.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of BIQCA against resistant strains. The findings showed that BIQCA could effectively inhibit growth and biofilm formation, indicating its utility in treating infections caused by resistant bacteria.

Preparation Methods

Direct Bromination of Isoquinoline Derivatives

One common approach to obtaining 5-bromoisoquinoline derivatives is the direct bromination of isoquinoline or substituted isoquinolines, followed by functional group transformations to introduce the carboxylic acid moiety at position 1.

One-Pot Synthesis Using Lewis Acid Catalysis and Brominating Agents

- Innovation : A patented method describes a one-pot process combining isoquinoline, a brominating agent (such as NBS, N,N′-dibromoisocyanuric acid, or N,N′-dibromohydantoin), and a Lewis acid catalyst (e.g., BF₃, AlX₃, TiX₄) to achieve high yields of 5-bromoisoquinoline derivatives.

- Advantages : This method balances yield, cost, and scalability, making it suitable for industrial applications.

- Process :

- Reaction of isoquinoline with brominating agent in the presence of Lewis acid at low temperature (-30°C to -15°C).

- Optional further functionalization without isolation, such as nitration to produce 5-bromo-8-nitroisoquinoline.

- Yield and Scalability : Optimized for large-scale production with high yield and purity.

- Note : This method is adaptable for subsequent conversion to carboxylic acid derivatives.

Synthesis of 5-Bromoisoquinoline-1-carboxylic Acid via Oxidation of 5-Bromoisoquinoline

While direct literature on the exact preparation of this compound is limited, analogous methods for preparing related brominated isoquinoline carboxylic acids involve oxidation of methyl or methoxycarbonyl derivatives.

- Example : Oxidation of 5-bromoisoquinoline derivatives with peracids and subsequent hydrolysis steps can introduce the carboxylic acid group at position 1.

- Related Compound Synthesis : 5-bromoisoquinolin-1(2H)-one is synthesized by oxidation of 5-bromoisoquinoline with m-chloroperbenzoic acid (m-CPBA) in dichloromethane, followed by acetic anhydride reflux and hydrolysis, yielding 43% of the product. This demonstrates the feasibility of oxidative functionalization at position 1, which can be adapted for carboxylic acid formation.

Multi-Step Synthesis from Bromophenylacetonitrile Derivatives

- Approach : Starting from 3-bromophenylacetonitrile, a sequence of reduction, amidation, ring closure, and hydrolysis leads to brominated tetrahydroisoquinoline carboxylic acids.

- Steps :

- Catalytic hydrogenation of 3-bromophenylacetonitrile to 3-bromophenethylamine.

- Reaction with methyl chloroformate to form methyl 3-bromophenethylcarbamate.

- Cyclization with 2-oxoacetic acid and sulfuric acid in tetrahydrofuran to form tetrahydroisoquinoline derivatives.

- Hydrolysis under acidic conditions to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Relevance : This method, while focused on the 6-bromo isomer, illustrates a strategic approach to synthesize brominated isoquinoline carboxylic acids and can be adapted for the 5-bromo isomer.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Bromination with NBS | Isoquinoline | NBS, H₂SO₄, -25 to 0°C, ammonia quench | 81 | Lab-scale, careful temp control needed |

| Indirect Nitration-Reduction | Isoquinoline derivatives | Nitration, reduction, diazotation | Variable | Complex, less scalable |

| One-Pot Lewis Acid Catalysis | Isoquinoline | NBS or DBI, Lewis acid catalysts, low temp | High | Suitable for large-scale |

| Oxidative Functionalization | 5-Bromoisoquinoline | m-CPBA, acetic anhydride, reflux, hydrolysis | 43 (for lactam) | Demonstrates oxidation at position 1 |

| Multi-step from Bromophenylacetonitrile | 3-Bromophenylacetonitrile | Hydrogenation, amidation, cyclization, hydrolysis | Moderate | Adaptable for isoquinoline carboxylic acids |

Research Findings and Considerations

- Selectivity and Yield : Direct bromination methods require precise temperature control to avoid polybromination and side reactions. Yields around 80% are achievable with NBS in sulfuric acid.

- Scalability : One-pot methods with Lewis acid catalysts and brominating agents offer better scalability and cost-effectiveness for industrial synthesis.

- Functional Group Transformations : Oxidation and hydrolysis steps are critical for introducing the carboxylic acid group at position 1. Peracid oxidations followed by acylation and hydrolysis are proven routes.

- Alternative Routes : Multi-step syntheses from brominated phenylacetonitriles provide versatile pathways but involve more steps and reagents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Bromoisoquinoline-1-carboxylic acid to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For brominated heterocycles like this compound, factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in bromination reactions .

- Temperature control : Maintaining 45–50°C during bromination prevents side reactions (e.g., over-bromination) .

- Stoichiometry : Precise molar ratios of brominating agents (e.g., Br₂ or NBS) to substrate minimize byproducts.

- Purification : Recrystallization from hot water or ethanol improves purity (>95% by HPLC), as validated in similar brominated carboxylic acid syntheses .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with literature data for bromine-induced deshielding in the isoquinoline ring .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 252.07 (C₁₀H₆BrNO₂) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis : Match calculated vs. observed C/H/N/Br percentages within ±0.3% .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as:

- Pharmaceutical intermediate : Its bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups into drug candidates .

- Enzyme inhibitor scaffold : The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., metalloproteases) .

- SAR studies : Structural analogs with modified bromine positions (e.g., 6-Bromoisoquinoline derivatives) are synthesized to explore bioactivity trends .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced binding affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on halogen bonding between bromine and backbone carbonyl groups .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects of substituents on reactivity .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How should researchers address contradictory data in the reactivity of this compound under varying catalytic conditions?

- Methodological Answer :

- Control experiments : Replicate reactions using standardized catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to isolate catalyst-specific effects .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates causing divergent pathways .

- Statistical analysis : Apply ANOVA to compare yields across ≥3 trials, accounting for variables like solvent polarity and catalyst loading .

Q. What strategies improve the reproducibility of catalytic C–H functionalization reactions using this compound?

- Methodological Answer :

- Precise atmosphere control : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of palladium catalysts .

- Standardized characterization : Share raw NMR/HPLC data in supplementary files to enable cross-validation .

- Catalyst pre-activation : Reduce Pd(OAc)₂ to Pd(0) in situ using ligands like XPhos to enhance catalytic efficiency .

Data Presentation and Analysis

Q. How should researchers present spectroscopic and chromatographic data for this compound in publications?

- Methodological Answer :

- NMR : Include full spectra in supplementary materials, highlighting key peaks (e.g., H-3 at δ 8.2 ppm) .

- HPLC : Report retention time, column type, and mobile phase (e.g., 70:30 MeOH/H₂O) .

- Tabular summaries : Compile melting point, elemental analysis, and HRMS data in a main-text table for quick reference .

Q. What statistical methods are appropriate for analyzing variability in biological assays involving this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.